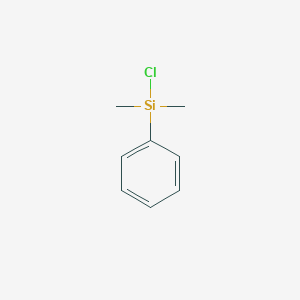

Chlorodimethylphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chlorodimethylphenylsilane (CAS 768-33-2) is a versatile organosilicon chloride widely utilized in chemical procurement as a silylating agent, a precursor for nucleophilic silyllithium reagents, and a building block for siloxane polymers. Unlike baseline aliphatic silanes, it incorporates a phenyl ring that modifies both its steric bulk and electronic profile, yielding the dimethylphenylsilyl (DMPS) group. This structural balance provides an intermediate hydrolytic stability profile and a significantly higher boiling point compared to standard commodity reagents like chlorotrimethylsilane (TMSCl), making it a high-value choice for complex multi-step syntheses, scale-up operations, and specialized cross-coupling applications.

Generic substitution of chlorodimethylphenylsilane with cheaper, more common alternatives like chlorotrimethylsilane (TMSCl) or tert-butyldimethylsilyl chloride (TBSCl) frequently fails in advanced process chemistry. TMSCl is highly volatile, prone to evaporative loss in unpressurized reactors, and yields protecting groups that are often too labile to survive downstream transformations [1]. Conversely, TBSCl introduces extreme steric bulk, necessitating harsh, substrate-damaging conditions for subsequent deprotection [2]. Furthermore, when synthesizing nucleophilic silyl reagents, TMSCl cannot be efficiently reduced directly with lithium metal without relying on highly toxic mercury or tin intermediates, whereas chlorodimethylphenylsilane undergoes direct reductive cleavage to form the essential dimethylphenylsilyllithium reagent [3].

References

- [1] Perry, R. H., & Green, D. W. (2008). Perry's Chemical Engineers' Handbook (8th Edition). McGraw-Hill. Vapor Pressures of Pure Substances.

- [2] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.

- [3] Fleming, I., et al. (1998). Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses, 75, 170.

Process Volatility and High-Temperature Handling Safety

During scale-up operations, the volatility of silylating agents directly impacts stoichiometric control and equipment requirements. Chlorodimethylphenylsilane exhibits a boiling point of 193.5 °C, whereas the standard commodity substitute, chlorotrimethylsilane (TMSCl), boils at 57.9 °C [1]. This massive thermal differential allows chlorodimethylphenylsilane to be utilized in high-temperature, open-vessel, or refluxing solvent systems without the rapid evaporative losses that plague TMSCl.

| Evidence Dimension | Boiling Point / Volatility |

| Target Compound Data | 193.5 °C |

| Comparator Or Baseline | TMSCl (57.9 °C) |

| Quantified Difference | >135 °C higher boiling point |

| Conditions | Standard atmospheric pressure distillation and reactor handling |

Eliminates the need for pressurized reaction vessels and prevents stoichiometric drift due to evaporative losses during high-temperature silylation.

Hydrolytic Stability of the Silyl Ether Protecting Group

When used to protect hydroxyl groups, chlorodimethylphenylsilane forms a dimethylphenylsilyl (DMPS) ether that offers an intermediate stability profile. In acidic hydrolysis environments, stability follows a strict rank order: TMS < DMPS < TES < TBS. The DMPS group is significantly more robust than TMS, preventing premature cleavage during mild acidic workups, yet it remains easier to deprotect than the highly sterically hindered TBS group.

| Evidence Dimension | Acidic Hydrolysis Resistance |

| Target Compound Data | Intermediate stability (DMPS) |

| Comparator Or Baseline | TMS (highly labile) and TBS (highly resistant) |

| Quantified Difference | Cleavage rate: TMS > DMPS > TES > TBS |

| Conditions | Acidic hydrolysis environments in organic synthesis |

Provides a tunable protection window, allowing the DMPS group to survive conditions that would cleave a TMS group while avoiding the harsh deprotection conditions required for TBS.

Direct Silyllithium Precursor Viability

The synthesis of nucleophilic silylating agents heavily depends on the precursor's ability to undergo reductive cleavage. Chlorodimethylphenylsilane reacts directly with lithium wire in THF to yield dimethylphenylsilyllithium (PhMe2SiLi) in 4-6 hours [1]. In contrast, attempting to form trimethylsilyllithium directly from TMSCl is highly inefficient and traditionally requires the use of highly toxic bis(trimethylsilyl)mercury or stannyl intermediates that take days to react.

| Evidence Dimension | Direct Reductive Cleavage to Silyllithium |

| Target Compound Data | 1-step synthesis via Li metal (4-6 hours) |

| Comparator Or Baseline | TMSCl (Requires toxic Hg/Sn intermediates) |

| Quantified Difference | Elimination of heavy-metal intermediates and multi-day reaction times |

| Conditions | Reductive cleavage with lithium metal in anhydrous THF at ambient to 0 °C |

Enables the safe, scalable, and direct generation of nucleophilic silylating agents without introducing toxic mercury or tin waste streams.

UV-Traceability for QA/QC and Chromatographic Workflows

Tracking reaction progress and purifying intermediates is a major bottleneck in process chemistry. Because chlorodimethylphenylsilane contains a phenyl ring, the resulting DMPS-derivatized compounds are UV-active (typically absorbing at ~254 nm) [1]. Conversely, standard aliphatic protecting groups like TMS, TES, and TBS are entirely UV-inactive, forcing chemists to rely on destructive chemical stains or specialized detectors for visualization.

| Evidence Dimension | UV-Vis Absorbance |

| Target Compound Data | UV-active at ~254 nm |

| Comparator Or Baseline | TMS / TES / TBS (UV-inactive) |

| Quantified Difference | Direct UV visualization vs 100% reliance on destructive staining |

| Conditions | TLC, HPLC, and continuous flow UV monitoring |

Drastically simplifies reaction monitoring, chromatographic purification, and purity assessment in industrial QA/QC workflows.

Intermediate-Stability Hydroxyl Protection in API Synthesis

In complex multi-step syntheses where a TMS group is too labile to survive mild acidic workups and a TBS group is too difficult to remove without damaging the substrate, chlorodimethylphenylsilane provides the ideal DMPS protecting group .

In Situ Generation of Nucleophilic Silyl Reagents

For processes requiring silyl anions, such as the conversion of silyl enol ethers to lithium enolates, this compound acts as the direct, heavy-metal-free precursor to dimethylphenylsilyllithium via simple reductive cleavage with lithium metal [1].

High-Temperature Open-Vessel Silylation

In manufacturing environments where the high volatility of TMSCl causes excessive reagent loss and stoichiometric drift, the ~193 °C boiling point of chlorodimethylphenylsilane allows for efficient, unpressurized high-temperature reactions [2].

UV-Monitored Chromatographic Purification

When synthesizing complex aliphatic intermediates that lack inherent chromophores, tagging the molecule with the DMPS group enables real-time UV tracking during HPLC and TLC, streamlining QA/QC workflows [3].

References

- [2] Fleming, I., et al. (1998). Dimethyl(1-oxopropyl)phenylsilane. Organic Syntheses, 75, 170.

- [3] Perry, R. H., & Green, D. W. (2008). Perry's Chemical Engineers' Handbook (8th Edition). McGraw-Hill. Vapor Pressures of Pure Substances.

- [4] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive